molecular formula C23H25N3O6 B2755726 3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883088-89-9

3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No. B2755726
CAS RN: 883088-89-9
M. Wt: 439.468
InChI Key: MHZITEQBZDFKDF-UHFFFAOYSA-N
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Description

‘3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)' is a chemical compound that has been widely studied for its potential applications in scientific research. It is a bis-chalcone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

Organocatalysis in Transesterification

The study conducted by Ishihara, Niwa, and Kosugi (2008) explores the role of zwitterionic salts, derived from reactions involving 4-nitrophenyl isothiocyanate, as mild organocatalysts for transesterification processes. These salts have been shown to facilitate the transesterification of methyl carboxylates and alcohols under specific conditions, highlighting a potential application of related compounds in organic synthesis and catalysis. This finding could lead to more efficient and environmentally friendly catalytic processes in chemical manufacturing (Ishihara et al., 2008).

Reaction Mechanisms and Kinetics

Tewfik, Fouad, and Farrell (1974) investigated the reaction mechanisms and kinetics of bis-(4-nitrophenyl)methyl chloride with sodium hydroxide, offering insights into the behavior of complex organic molecules under specific conditions. Their research contributes to a deeper understanding of reaction dynamics, potentially benefiting the development of new synthetic methodologies and the optimization of existing reactions involving similar compounds (Tewfik et al., 1974).

Photoluminescent Properties and Metal Ion Sensing

The work of Wang et al. (2017) on coordination polymers incorporating mixed ligands, including a compound structurally related to 4-nitrophenyl derivatives, showcases the potential of these materials in photoluminescent sensing of metal ions. Such materials could be used for environmental monitoring, detecting heavy metals in water, and developing sensors for various applications (Wang et al., 2017).

Antibacterial Activity Against Staphylococcus aureus

Li et al. (2015) synthesized biscoumarin derivatives, including those with 4-nitrophenyl groups, and evaluated their antibacterial activities against Staphylococcus aureus, including methicillin-resistant strains. This research indicates the potential of such compounds in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Li et al., 2015).

properties

IUPAC Name

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-7-9-16(10-8-15)26(31)32)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZITEQBZDFKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

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